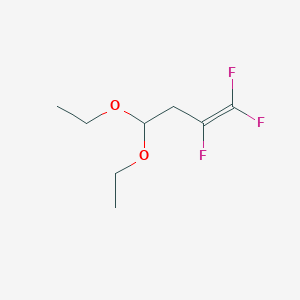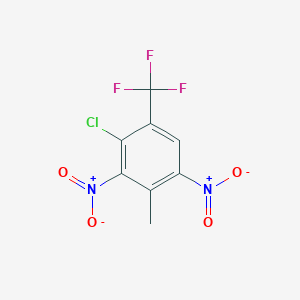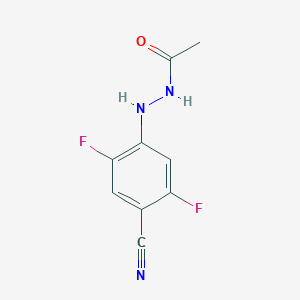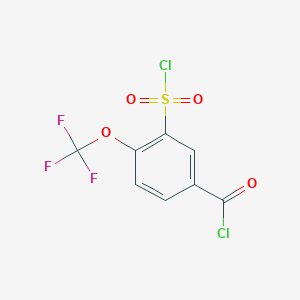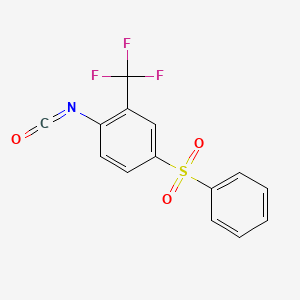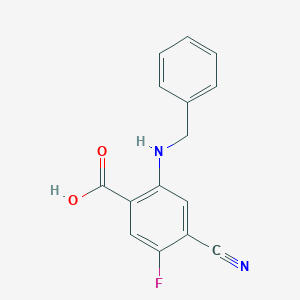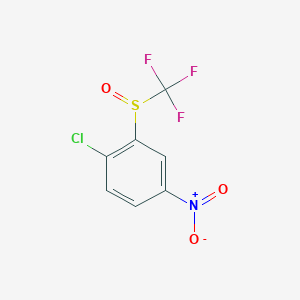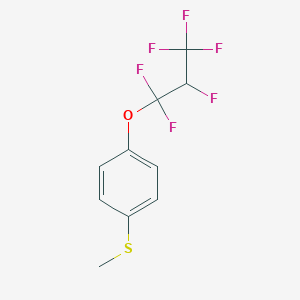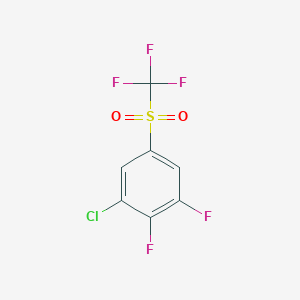
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene
Overview
Description
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene, also known as 5-chloro-3,4-difluoro-2-(trifluoromethylsulfonyl)benzene, is a highly reactive, aromatic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of -43 °C and a boiling point of 114 °C. It is soluble in water and in most organic solvents. It is a versatile compound with a wide range of applications in organic synthesis, catalysis, and pharmaceutical research.
Scientific Research Applications
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, catalysis, and pharmaceutical research. It is also used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It is also used as a starting material for the synthesis of other compounds, such as fluorinated aromatics and heterocyclic compounds.
Mechanism of Action
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene acts as a nucleophile in organic synthesis and catalysis. It reacts with electrophiles, such as electrophilic halogens, to form a covalent bond. It can also act as a Lewis acid, forming complexes with Lewis bases, such as amines.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene in laboratory experiments is its high reactivity. It can be used to synthesize a wide range of compounds, such as fluorinated aromatics and heterocyclic compounds. It is also relatively inexpensive and easy to obtain. However, it is a highly reactive compound and must be handled with care, as it can react with other compounds in the laboratory, leading to contamination and other undesirable results.
Future Directions
The future applications of 5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene are numerous. It can be used as a reagent in organic synthesis and catalysis, and as an intermediate in the synthesis of pharmaceuticals and other compounds. It can also be used to synthesize fluorinated aromatics and heterocyclic compounds. Additionally, it can be used to create new materials with interesting properties, such as materials with high thermal and electrical conductivity or materials with unique optical properties. Finally, it can be used to create new catalysts for chemical reactions, which could lead to more efficient and cost-effective synthetic processes.
Synthesis Methods
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene can be synthesized in a two-step process. In the first step, a mixture of trifluoromethanesulfonic anhydride and 4-chloro-3,4-difluorobenzene is reacted in anhydrous acetonitrile at room temperature with a catalytic amount of triethylamine. The reaction is quenched with a solution of sodium bicarbonate, and the product is isolated by filtration. In the second step, the product is reacted with chlorine in anhydrous acetonitrile at room temperature. The reaction is quenched with a solution of sodium bicarbonate, and the product is isolated by filtration.
properties
IUPAC Name |
1-chloro-2,3-difluoro-5-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYPEZHVTHQHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181242 | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858250-43-7 | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



